[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

Catalog No.
S878366
CAS No.
1004968-11-9
M.F
C10H11ClOS
M. Wt
214.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

CAS Number

1004968-11-9

Product Name

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

IUPAC Name

(1-chloro-2-methylcyclopropyl)sulfinylbenzene

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

InChI

InChI=1S/C10H11ClOS/c1-8-7-10(8,11)13(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

BASQNYBLNPBUEJ-UHFFFAOYSA-N

SMILES

CC1CC1(S(=O)C2=CC=CC=C2)Cl

Canonical SMILES

CC1CC1(S(=O)C2=CC=CC=C2)Cl

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is a chemical compound with the molecular formula C₁₀H₁₁ClOS and a CAS number of 1004968-11-9. This compound features a sulfinyl group attached to a benzene ring, along with a chloro-substituted cyclopropyl moiety. Its structure can be visualized as a benzene ring bonded to a sulfinyl group, which in turn is connected to a 1-chloro-2-methylcyclopropyl group. The presence of the chlorine atom and the cyclopropyl structure contributes to its unique reactivity and potential biological activities .

Typical of sulfinyl compounds and halogenated hydrocarbons. It may undergo:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation Reactions: The sulfinyl group can be oxidized to form sulfonyl derivatives, enhancing its reactivity.
  • Electrophilic Aromatic Substitution: The benzene ring may react with electrophiles, allowing for further functionalization .

  • Antimicrobial Activity: Sulfinyl compounds can show inhibitory effects against various microorganisms.
  • Anticancer Properties: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Compounds containing sulfinyl groups are known to interact with specific enzymes, potentially leading to therapeutic applications .

The synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene can be achieved through several methods:

  • Sulfoxidation: Starting from the corresponding sulfide, oxidation using oxidizing agents (e.g., hydrogen peroxide) can yield the sulfinyl compound.
  • Halogenation of Cyclopropane Derivatives: The introduction of chlorine into 2-methylcyclopropanol followed by reaction with a suitable sulfoxide precursor.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to attach the sulfinyl group to the aromatic system .

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development, particularly in creating compounds with antimicrobial or anticancer properties.
  • Agricultural Chemicals: Its reactivity may be harnessed in designing agrochemicals for pest control.
  • Chemical Intermediates: Useful in synthesizing more complex organic molecules due to its functional groups .

Interaction studies involving [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene typically focus on:

  • Reactivity Profiles: Understanding how this compound interacts with various nucleophiles and electrophiles.
  • Biological Interactions: Investigating its potential as an enzyme inhibitor or its effects on cellular processes.
  • Toxicity Assessments: Evaluating safety profiles for potential pharmaceutical or agricultural applications .

Several compounds share structural similarities with [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene. Here are some comparable compounds:

Compound NameStructure HighlightsUnique Features
1-Chloro-2-methylcyclopropaneContains a cyclopropane ring without sulfinyl groupSimpler structure, less reactive
Benzothiazole sulfoxideContains sulfur and nitrogen in the ringKnown for significant biological activity
Phenylsulfonic acidContains a phenolic structure with sulfonic acidStrong acidity and solubility properties

The uniqueness of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene lies in its specific combination of halogenated cyclopropane and sulfinyl functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .

Molecular Architecture and IUPAC Nomenclature

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene (CAS 1004968-11-9) is an organosulfur compound featuring a benzene ring directly bonded to a sulfinyl group (-SO-). The sulfinyl group is further attached to a cyclopropane ring substituted with a chlorine atom at the 1-position and a methyl group at the 2-position. This molecular architecture creates a chiral center at the cyclopropane ring, imparting stereochemical complexity.

The IUPAC name is derived systematically:

  • Parent chain: Benzene (C₆H₅-)
  • Substituents:
    • A sulfinyl group (-SO-) attached to the benzene ring.
    • A cyclopropane ring substituted with chlorine (1-position) and methyl (2-position) groups.

The molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is limited, insights can be drawn from analogous arylcyclopropane systems. For example:

  • Cyclopropane conformation: Arylcyclopropanes typically adopt a bisected conformation, where the cyclopropane ring is oriented such that one carbon is aligned with the aromatic ring’s π-system. This maximizes conjugation and stabilizes the molecule.
  • Steric effects: The methyl group and chlorine atom introduce steric hindrance, potentially favoring specific dihedral angles between the cyclopropane and benzene rings.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR:

  • Cyclopropane protons: Resonance in the range 0.88–1.01 ppm (multiplet) due to the strained ring’s unique electronic environment.
  • Methyl group: Singlet near 2.23–2.26 ppm, consistent with a non-equivalent methyl group adjacent to the cyclopropane ring.
  • Aromatic protons: Signals in the 7.0–7.6 ppm range, split into distinct multiplets based on substitution patterns.

¹³C NMR:

  • Sulfinyl sulfur: A carbon adjacent to sulfur typically resonates at ~33–35 ppm (cyclopropane carbons).
  • Benzene carbons: Peaks between 124–145 ppm, with deshielded carbons adjacent to the sulfinyl group.
Proton Environment¹H NMR (ppm)¹³C NMR (ppm)
Cyclopropane (CH₂)0.88–1.01 (m)33–35
Methyl (CH₃)2.23–2.26 (s)21–23
Aromatic (ortho/para)7.0–7.6 (m)124–145

Mass Spectrometric Fragmentation Patterns

Key fragments:

  • Molecular ion (M⁺): Observed at m/z 214 (C₁₀H₁₁ClOS).
  • Major fragments:
    • m/z 179: Loss of Cl (35) and methyl group (15) from the cyclopropane ring.
    • m/z 105: Benzene sulfoxide (C₆H₅SO) fragment.

Infrared Vibrational Modes Analysis

  • S=O stretching: Strong absorption at 985–1015 cm⁻¹, characteristic of sulfoxides.
  • C-Cl stretching: Medium intensity peak near 550–600 cm⁻¹.
  • Cyclopropane vibrations: Peaks in the 600–650 cm⁻¹ range, corresponding to ring bending modes.

XLogP3

2.4

Dates

Modify: 2023-08-16

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